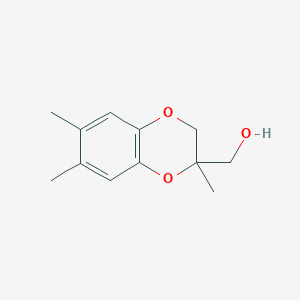

(2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Description

Properties

IUPAC Name |

(3,6,7-trimethyl-2H-1,4-benzodioxin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-4-10-11(5-9(8)2)15-12(3,6-13)7-14-10/h4-5,13H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQWJSRAMMCXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(CO2)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060038-06-2 | |

| Record name | (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of 2,6,7-trimethyl-1,4-benzodioxin with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives.

Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: The major products include aldehydes and carboxylic acids.

Reduction: The major products include alcohols and ethers.

Substitution: The major products include nitro and halogenated derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing the benzodioxane moiety exhibit diverse biological activities. The unique structure of (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol suggests promising pharmacological potential. Preliminary studies have shown its ability to interact with various biological targets, which may lead to the development of new therapeutic agents.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Methoxybenzodioxane | Antimicrobial | |

| 6-Hydroxybenzodioxane | Anti-inflammatory | |

| N-(2,3-Dihydrobenzo[1,4]dioxin) derivatives | Anticancer |

Synthesis of Derivatives

The compound can undergo various reactions typical of alcohols and ethers, allowing for the synthesis of derivatives that may enhance biological activity or target specific pathways. Common synthetic methods include:

- Esterification : Modifying the hydroxyl group to create esters with improved bioavailability.

- Alkylation : Introducing different alkyl groups to alter solubility and reactivity.

Agrochemical Applications

The compound's structural characteristics make it a candidate for use in agrochemicals. Its potential applications include:

- Pesticides : Investigating its efficacy as an active ingredient in pest control formulations.

- Herbicides : Exploring its ability to inhibit plant growth or development in unwanted species.

Table 2: Potential Agrochemical Applications

| Application Type | Potential Benefits |

|---|---|

| Pesticides | Targeted pest control with reduced environmental impact |

| Herbicides | Selective inhibition of weed species |

Interaction Studies

Studies have been conducted to evaluate the binding affinity of (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol with various biological receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to determine binding kinetics and thermodynamics.

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of new compounds. Initial assessments indicate that this compound exhibits low toxicity in vitro; however, further studies are needed to establish safety in vivo.

Mechanism of Action

The mechanism of action of (2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the key molecular targets.

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Molecular formula : C17H26O3 .

- Key features: Contains a branched alkyl chain (1,1,3,3-tetramethylbutyl) attached to a phenoxy-ethoxy-ethanol backbone.

- Applications : Used as a surfactant or emulsifier due to its amphiphilic structure .

- Contrast: Unlike the target compound, this molecule lacks a benzodioxin core and instead features a linear ethoxyethanol chain, enhancing its hydrophilicity and industrial utility.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Doxazosin Mesilate

- Molecular formula : C23H25N5O5·CH4O3S .

- Key features : Contains a benzodioxin-carbonyl-piperazine structure linked to a quinazoline ring.

- Applications : Clinically used as an alpha-1 adrenergic antagonist for hypertension and benign prostatic hyperplasia .

- Contrast : The mesylate salt and quinazoline moiety enhance water solubility and biological activity, whereas the target compound’s hydroxymethyl group may limit its pharmacokinetic profile.

(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl Chloride

- Molecular formula : C9H17ClO4S .

- Key features : A dioxane derivative with a sulfonyl chloride group.

- Contrast : The sulfonyl chloride functional group confers high reactivity for nucleophilic substitution, unlike the hydroxymethyl group in the target compound.

Structural and Functional Analysis Table

Key Research Findings

- Synthetic Challenges: The target compound’s trisubstituted benzodioxin core may complicate synthesis compared to simpler analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol .

- Biological Potential: While Doxazosin Mesilate demonstrates therapeutic efficacy via its piperazine-quinazoline system , the target compound’s lack of nitrogen-containing groups limits its immediate pharmacological relevance.

Biological Activity

(2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a chemical compound with notable structural characteristics that suggest diverse biological activities. This compound belongs to the benzodioxane family and is characterized by a unique arrangement of methyl and hydroxyl groups. Its potential applications span various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is CHO, with a molecular weight of 208.25 g/mol. Its structure includes a benzodioxane core and a hydroxymethyl substituent that enhances its reactivity and solubility in organic solvents .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 2060038-06-2 |

Antioxidant Activity

Research indicates that compounds within the benzodioxane class exhibit significant antioxidant properties. The presence of hydroxyl groups in (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol enhances its ability to scavenge free radicals, potentially protecting cells from oxidative stress. This property is crucial for therapeutic applications related to neuroprotection and anti-inflammatory effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzodioxane derivatives indicate that they may inhibit various bacterial strains. For example, compounds structurally similar to (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol have demonstrated activity against Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

The biological activity of (2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is likely mediated through its interaction with specific molecular targets. It may act as a ligand for various receptors or enzymes involved in critical biological pathways. Understanding these interactions requires further research utilizing techniques such as molecular docking and binding affinity assays .

Case Study 1: Neuroprotective Properties

In a study investigating neuroprotective agents for stroke treatment, several benzodioxane derivatives were assessed for their ability to inhibit lipid peroxidation. Compounds exhibiting significant reductions in lipid peroxidation were identified as potential candidates for further development .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzodioxane derivatives against multi-drug resistant bacterial strains. Results indicated that certain derivatives retained activity at low concentrations while exhibiting minimal cytotoxicity towards human cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize (2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, and how is regioselectivity controlled during substitution reactions?

- Methodology :

- Nitro isomer synthesis : React 4-nitrocatechol with enantiopure tosyloxymethyl oxirane derivatives under basic conditions (e.g., K₂CO₃ or NaH) to yield nitro-substituted benzodioxin-methanol isomers. Regioselectivity is influenced by the base: K₂CO₃ favors 7-nitro isomers, while NaH promotes 6-nitro products .

- Mitsunobu reaction : Used to introduce ether linkages (e.g., coupling with 4-hydroxybenzonitrile) under triphenylphosphine/diethyl azodicarboxylate conditions .

- Catalytic hydrogenation : Reduce nitro groups to amines using Pd/C under H₂ atmosphere, followed by benzylation and acylation to final derivatives .

Q. Which analytical techniques are critical for verifying the structural integrity and enantiomeric purity of this compound?

- Spectroscopic characterization :

- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., nitro group placement at C6 or C7) .

- HRMS (ESI) : Validate molecular weight and fragmentation patterns .

- IR spectroscopy : Identify functional groups (e.g., hydroxyl, nitro) .

- Chromatographic analysis :

- HPLC with chiral columns : Determine enantiomeric excess (>95% in some cases) using non-racemizing conditions .

Advanced Research Questions

Q. How can graph neural networks (e.g., EGNN models) predict bioactivity of benzodioxin-methanol derivatives, and how are these models validated experimentally?

- Computational workflow :

- Train EGNN models on scaffold-activity datasets, excluding compounds with the target scaffold to test generalizability .

- Validate predictions via synthesis and bioassays (e.g., PD-1/PD-L1 inhibition assays). High SoftMax scores (e.g., 0.8285 ± 0.1396) correlate with experimental potency .

- Key considerations :

- Ensure training data diversity to avoid overfitting.

- Cross-validate with orthogonal methods (e.g., molecular docking) .

Q. What crystallographic strategies resolve binding modes of benzodioxin-methanol inhibitors with targets like PD-L1?

- X-ray crystallography :

- Co-crystallize inhibitors with PD-L1 homodimers. The compound occupies a hydrophobic channel between two PD-L1 monomers, inducing conformational changes (e.g., "face-back" tunnel formation) .

- Use high-resolution data (≤1.7 Å) to map interactions (e.g., π-stacking, hydrogen bonds) .

- Validation :

- Compare electron density maps with synthesized derivatives to confirm binding poses.

Q. How do researchers address synthetic contradictions, such as unintended nitro isomer formation, during reaction optimization?

- Troubleshooting steps :

- Parameter screening : Test bases (e.g., K₂CO₃ vs. NaH), solvents, and temperatures to identify selectivity drivers .

- Mechanistic analysis : Use DFT calculations to model transition states and predict regioselectivity.

- Chromatographic separation : Isolate isomers via silica gel or preparative HPLC for individual characterization .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzodioxin-methanol derivatives in immunomodulation?

- SAR workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.